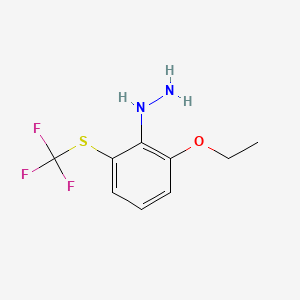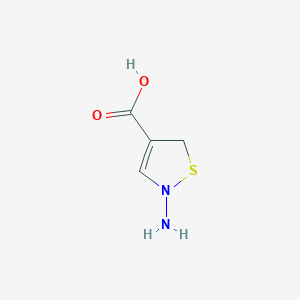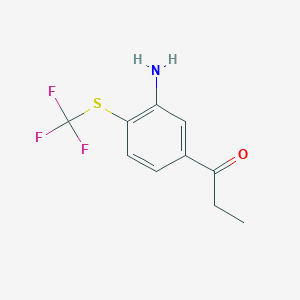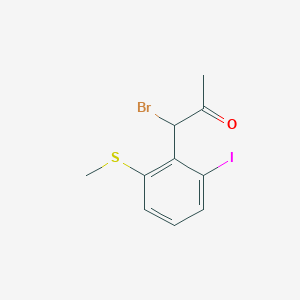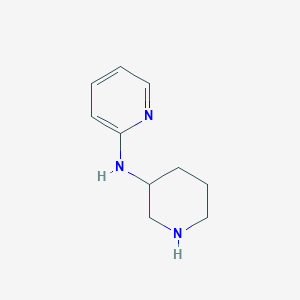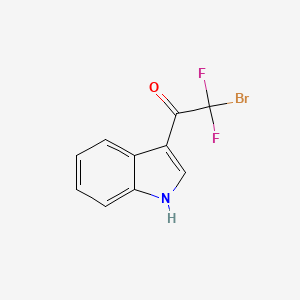
12-(1-(3-(2-((2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2-dimethylhydrazineyl)methyl)-1H-indol-1-yl)propanoyl)piperidin-4-yl)-1-(9H-fluoren-9-yl)-3,13-dioxo-2,6,9-trioxa-12-azahexadecan-16-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “12-(1-(3-(2-((2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2-dimethylhydrazineyl)methyl)-1H-indol-1-yl)propanoyl)piperidin-4-yl)-1-(9H-fluoren-9-yl)-3,13-dioxo-2,6,9-trioxa-12-azahexadecan-16-oic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including fluorenyl, indole, piperidine, and hydrazine moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the fluorenyl moiety: This step might involve the reaction of fluorene with appropriate reagents to introduce the methoxycarbonyl group.
Introduction of the indole group: The indole moiety can be synthesized through Fischer indole synthesis or other methods, followed by functionalization to attach the hydrazine and propanoyl groups.
Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions, followed by functionalization to introduce the fluorenyl and other groups.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up reactions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification techniques: Using methods such as chromatography, crystallization, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the indole and piperidine moieties.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand for studying biological processes.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Fluorenyl derivatives: Compounds containing the fluorenyl moiety with different functional groups.
Indole derivatives: Compounds containing the indole moiety with various substitutions.
Piperidine derivatives: Compounds containing the piperidine ring with different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C59H65N5O10 |
|---|---|
Peso molecular |
1004.2 g/mol |
Nombre IUPAC |
4-[[1-[3-[2-[[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-methylamino]methyl]indol-1-yl]propanoyl]piperidin-4-yl]-[2-[2-[3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H65N5O10/c1-60(61(2)59(70)74-40-53-50-20-10-6-16-46(50)47-17-7-11-21-51(47)53)38-43-37-41-13-3-12-22-54(41)63(43)31-27-55(65)62-29-25-42(26-30-62)64(56(66)23-24-57(67)68)32-34-72-36-35-71-33-28-58(69)73-39-52-48-18-8-4-14-44(48)45-15-5-9-19-49(45)52/h3-22,37,42,52-53H,23-36,38-40H2,1-2H3,(H,67,68) |
Clave InChI |
VIBONMZKQYIIJO-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC2=CC=CC=C2N1CCC(=O)N3CCC(CC3)N(CCOCCOCCC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)CCC(=O)O)N(C)C(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


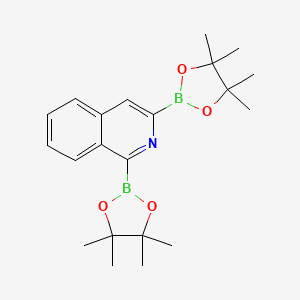
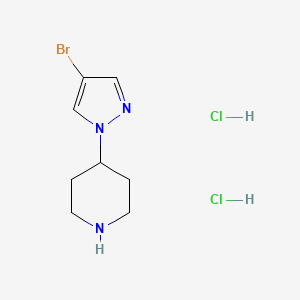

![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)




